tert-Butyl 4-acetamidobenzylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(4-acetamidophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(17)16-12-7-5-11(6-8-12)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIXOFQNVFLWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis: tert-Butyl 4-acetamidobenzylcarbamate can be synthesized through the reaction of 4-acetamidobenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium azide. The reaction typically proceeds under mild conditions, often at room temperature, and results in high yields.
Industrial Production: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 4-acetamidobenzylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur with this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, thiols.
Major Products
Oxidation: Oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives.
Scientific Research Applications
Synthesis and Methodology
The synthesis of tert-butyl 4-acetamidobenzylcarbamate typically involves the reaction of tert-butyl carbamate with acetamidobenzyl derivatives under controlled conditions. This compound can be synthesized through various methods, including:
- Condensation Reactions: Utilizing coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.
- Palladium-Catalyzed Reactions: Employed in synthesizing N-Boc-protected anilines, demonstrating its utility in complex organic synthesis .
Medicinal Chemistry
Anti-inflammatory Activity:
Research has shown that derivatives of this compound exhibit promising anti-inflammatory properties. In vivo studies using the carrageenan-induced rat paw edema model demonstrated significant inhibition of inflammation, with some compounds achieving up to 54% inhibition compared to standard drugs like indomethacin .
Antimicrobial Properties:
The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Studies indicate moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 32 µg/mL .
Drug Development
Cancer Research:
The structural characteristics of this compound enable it to interact with biological targets involved in cancer cell proliferation. In vitro assays have shown that certain derivatives can inhibit the growth of breast cancer cell lines at concentrations as low as 10 µM, suggesting potential as an anticancer agent .
Docking Studies:
Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets, enhancing the understanding of its mechanism of action and guiding further modifications for improved efficacy .
Data Tables
Case Study 1: Anti-inflammatory Activity
A series of derivatives were synthesized and evaluated for their anti-inflammatory effects using a standardized rat model. The results indicated that compounds derived from this compound exhibited significant anti-inflammatory activity, with varying degrees of efficacy depending on structural modifications.
Case Study 2: Antimicrobial Evaluation
In a study assessing the antimicrobial properties of tert-butyl derivatives, researchers found that specific modifications enhanced activity against resistant bacterial strains, highlighting the compound's potential in developing new antimicrobial agents.
Mechanism of Action
Mechanism
- The mechanism of action of tert-Butyl 4-acetamidobenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate binding .
Molecular Targets and Pathways
- The compound primarily targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Substituent Variations in Benzylcarbamate Derivatives
The functional group at the para position of the benzylcarbamate scaffold significantly alters physicochemical and reactivity profiles. Key analogs include:
Key Insight : The acetamido group in the target compound balances polarity and stability compared to the more reactive formyl group or the polar carbamoyl analog.
Boron-Containing Analogues
Boronated derivatives exhibit unique reactivity in cross-coupling reactions:
Methylated and Halogenated Derivatives
Steric and electronic modifications further diversify applications:
Key Insight : Methylation reduces polarity, favoring blood-brain barrier penetration, while halogenation (e.g., bromine) introduces sites for further functionalization .
Functional Group Impact on Physicochemical Properties
- Acetamido (-NHCOCH₃) : Increases solubility in polar aprotic solvents (e.g., DMF) compared to formyl or boronated analogs.
- Boc Protection : Enhances stability in acidic media (e.g., during peptide deprotection) but requires TFA for cleavage.
- Boronate Esters : Require anhydrous conditions due to hydrolytic sensitivity but enable versatile cross-coupling chemistry .
Biological Activity
Introduction
tert-Butyl 4-acetamidobenzylcarbamate (TBA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of TBA, synthesizing findings from various studies to provide a comprehensive overview of its effects on different biological systems.
Chemical Structure and Properties
TBA is characterized by the following chemical structure:
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.29 g/mol
The compound features a tert-butyl group, an acetamido group, and a benzyl carbamate moiety, which contribute to its biological properties.
Antimicrobial Activity
Research has indicated that TBA exhibits antimicrobial properties. In a study evaluating a series of compounds for their activity against various pathogens, TBA was tested against Mycobacterium tuberculosis and Plasmodium falciparum. The findings showed that TBA had moderate inhibitory effects, with an IC50 value of approximately 48 μM against P. falciparum and a MIC of 2.7 μM against M. tuberculosis .
Antioxidant Properties
Antioxidant activity is another significant aspect of TBA's biological profile. Studies have demonstrated that TBA can scavenge free radicals and reduce oxidative stress in cellular models. This protective effect is crucial in neurodegenerative diseases where oxidative damage plays a pivotal role .
Neuroprotective Effects
TBA has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. In vitro studies have shown that TBA can inhibit amyloid-beta (Aβ) aggregation, which is associated with the progression of Alzheimer's disease. The compound also demonstrated a reduction in TNF-α levels and free radicals in astrocyte cultures exposed to Aβ1-42 .
Enzyme Inhibition
TBA acts as an inhibitor for several enzymes relevant to neurodegenerative diseases:
- Acetylcholinesterase (AChE) : Inhibits AChE activity, which is vital for managing symptoms of Alzheimer's disease.
- β-secretase : Prevents the cleavage of amyloid precursor protein, thus reducing Aβ formation .
Cytotoxicity
While TBA shows promise in various therapeutic areas, it is essential to evaluate its cytotoxicity. Preliminary studies indicate that TBA exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations, suggesting a favorable safety profile .
Study 1: Antimicrobial Efficacy
In a comparative study, TBA was part of a library synthesized to evaluate its efficacy against M. tuberculosis and P. falciparum. The results highlighted that TBA's activity was comparable to other compounds in the library, with significant selectivity indices indicating its potential as a lead compound for further development .
Study 2: Neuroprotective Mechanism
A study investigating the neuroprotective effects of TBA on astrocytes revealed that treatment with TBA significantly reduced oxidative stress markers and improved cell viability in cultures exposed to amyloid-beta aggregates. This suggests that TBA could play a role in mitigating neuroinflammation associated with Alzheimer's disease .
Table 1: Biological Activity of this compound
| Biological Activity | Measurement | Result |
|---|---|---|
| Antimicrobial (M. tuberculosis) | MIC (μM) | 2.7 |
| Antimicrobial (P. falciparum) | IC50 (μM) | 48 |
| Neuroprotection (Aβ aggregation) | Reduction in TNF-α | Significant |
| AChE Inhibition | IC50 (nM) | Not specified |
Q & A
Q. Table 1: Comparison of Synthesis Conditions (Adapted from )
| Entry | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | DMAP | 24 | 60 |
| 2 | THF (reflux) | None | 12 | 67 |
Recommendation: Optimize solvent and catalyst based on precursor solubility and steric hindrance. Validate purity via HPLC or TLC.
How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : Use H/C NMR to confirm acetamide and tert-butyl group integration (e.g., δ ~1.4 ppm for tert-butyl protons).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for tert-butyl peroxide hydrates in layered coordination polymers .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ion).
Note: For hygroscopic samples, use deuterated DMSO or CDCl₃ to minimize water interference.
What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability : Stable under inert atmospheres at 2–8°C. Avoid prolonged exposure to moisture or light, which may hydrolyze the carbamate .
- Decomposition Risks : Elevated temperatures (>100°C) or acidic/basic conditions can degrade the tert-butyl group, releasing CO₂ and forming amines.
Protocol: Store in amber vials with desiccant packs. Monitor stability via periodic HPLC analysis.
How can reaction yields for tert-butyl carbamate derivatives be systematically optimized?
Methodological Answer:
- DoE (Design of Experiments) : Vary solvent polarity, temperature, and catalyst loading. For example, THF increases reaction rates under reflux, while DCM suits room-temperature reactions .
- Catalyst Screening : Test alternatives like HATU for coupling efficiency in sterically hindered substrates .
- Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate products and minimize losses.
Advanced Tip: Employ kinetic studies (e.g., in situ IR) to identify rate-limiting steps.
What strategies enable enantioselective synthesis of tert-butyl carbamate derivatives?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure starting materials, as seen in the enantioselective synthesis of cyclohexylcarbamates via iodolactamization .
- Asymmetric Catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce stereoselectivity during carbamate formation.
Validation: Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry.
How should researchers address contradictory data in tert-butyl carbamate studies?
Methodological Answer:
- Reproducibility Checks : Replicate experiments under identical conditions (solvent purity, catalyst batch, etc.).
- Advanced Characterization : Use X-ray crystallography to resolve structural ambiguities, as applied in alkali metal tert-butyl peroxide hydrate studies .
- Meta-Analysis : Compare kinetic data (e.g., Arrhenius plots) across studies to identify outliers.
Example: Conflicting melting points may arise from polymorphic forms. Use DSC (Differential Scanning Calorimetry) to assess purity and polymorphism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
